molecular formula C10H7N3O2S B1482669 2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2091123-06-5

2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482669
CAS RN: 2091123-06-5
M. Wt: 233.25 g/mol
InChI Key: VBAFMWCXNRPBAQ-UHFFFAOYSA-N
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Description

“2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves cyanoacetylation of amines . This process is a versatile and economical method that involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .


Molecular Structure Analysis

The molecular structure of “2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid” is complex, containing multiple functional groups and rings. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The pyrazole ring is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid” are likely to be complex due to the presence of multiple reactive sites. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Research indicates the potential of compounds derived from similar structures in antitumor activities. For instance, a study involved the synthesis of heterocyclic compounds derived from a related structure, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds showed significant inhibitory effects in vitro for antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer therapy (H. Shams et al., 2010).

Structure Determination and Synthesis

  • A related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized and its structure determined using NMR spectroscopy and single-crystal X-ray diffraction. This research aids in understanding the structural aspects of such compounds, crucial for further chemical applications (B. Kariuki et al., 2022).

Photophysical Properties and Viscosity Studies

  • Studies on novel d-π-A chromophores, including derivatives similar to the compound , have been conducted. These studies focused on the effect of structural manipulations on photophysical properties and viscosity, providing insights into intramolecular charge transfer characteristics and potential applications in the field of optics and material science (Mahesh Jachak et al., 2021).

Antioxidant Activity

  • Another study focused on the synthesis of heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, derived from a structurally similar compound. These compounds were evaluated for their antioxidant properties, with some showing activity comparable to ascorbic acid, suggesting potential applications in the development of antioxidant agents (A. El‐Mekabaty, 2015).

Corrosion Inhibition

  • Pyrazoline derivatives, closely related to the compound , have been studied as corrosion inhibitors for mild steel in acidic media. These studies not only reveal the chemical properties of these compounds but also suggest practical applications in industrial corrosion prevention (H. Lgaz et al., 2018).

Divergent Cyclisations in Chemistry

  • Research on the reaction of related compounds with formyl and acetyl electrophiles has been conducted. This study highlights the cyclisation processes and the formation of various bicyclic heterocycles, which are crucial in synthetic organic chemistry (L. Smyth et al., 2007).

Synthesis and Antimicrobial Activity

  • The synthesis of compounds like 3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and their antimicrobial activity showcase another potential application. These compounds have been screened for antimicrobial activity, showing promising results compared to standard drugs (Satyender Kumar et al., 2012).

Organic Sensitizers for Solar Cell Applications

  • The development of organic sensitizers, including structures similar to the compound , for solar cell applications is another area of research. These studies focus on the photovoltaic performance and efficiency of such compounds, suggesting their role in sustainable energy solutions (Sanghoon Kim et al., 2006).

Future Directions

The future directions for research on “2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactivity, and potential applications. Given its complex structure and the presence of multiple functional groups, it could be a promising candidate for the development of new chemotherapeutic agents .

properties

IUPAC Name

2-(4-cyano-3-thiophen-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-4-7-5-13(6-9(14)15)12-10(7)8-2-1-3-16-8/h1-3,5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFMWCXNRPBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyano-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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